Product packaging for Urobilin hydrochloride(Cat. No.:CAS No. 28925-89-5)

Urobilin hydrochloride

Cat. No.: B1498660
CAS No.: 28925-89-5
M. Wt: 627.2 g/mol
InChI Key: UAKPOTPFIRRROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urobilin hydrochloride (CAS 28925-89-5) is a linear tetrapyrrole bile pigment and a terminal metabolite of heme degradation, excreted in urine and feces. In research, it serves as a critical biomarker for human waste pollution in water quality analysis, detectable at high sensitivity via fluorescence spectroscopy, often through complexation with Zn(II) ions (Chemosphere, 2021). A groundbreaking 2025 study published in Biomedicines has identified that urobilin binds to serum albumin and may compete with bilirubin for albumin binding sites, revealing potential implications for its physiological transport and role in disease pathologies such as insulin resistance and cardiovascular disease (Biomedicines, 2025). This foundational finding opens new avenues for investigating urobilin's function in circulation. The compound is soluble in basic aqueous solutions and polar organic solvents like methanol and ethanol, facilitating its use in various experimental setups. This compound is offered for research applications only and is strictly not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H43ClN4O6 B1498660 Urobilin hydrochloride CAS No. 28925-89-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKPOTPFIRRROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657575
Record name 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92619-14-2, 28925-89-5
Record name 21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-, monohydrochloride, (4R,16S)-(±)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92619-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Iii. Stereochemical and Conformational Characterization of Urobilin Hydrochloride

Chiroptical Properties and Optical Activity

The optical activity of urobilin (B239242) hydrochloride is a direct consequence of its inherent chirality. The natural form of the related compound, urobilin, has a (–) stereochemical configuration. acs.org The chiroptical properties, particularly as measured by circular dichroism (CD) spectroscopy, are highly sensitive to the molecule's conformation, which in turn is influenced by environmental factors such as solvent and temperature. nih.gov

Measurements of d-urobilin (B1240174) have demonstrated that its conformation changes with temperature. nih.gov For instance, in a methanol-glycerol solution, the chiral sense of the helical conformation of the dipyrromethene chromophore is reversed when the temperature is lowered. nih.govnih.gov This phenomenon is observed as an inversion in the sign of the Cotton effect in the electronic CD spectra. nih.govacs.org However, in a less polar solvent like chloroform (B151607), this temperature-dependent reversal does not occur, highlighting the critical role of solvent hydrogen-bonding characteristics in dictating conformational preferences. nih.gov

The optical activity of urobilins is also affected by interactions with metal ions. The formation of zinc and copper complexes with (+)-urobilin results in a significant loss of optical activity, which provides further insight into the stereochemistry of the pigment. rsc.org The high dextrorotatory optical activity observed for d-urobilin in chloroform solution is indicative of a specific, internally hydrogen-bonded conformation in non-polar solvents. researchgate.net

Table 1: Solvent and Temperature Effects on Urobilin Hydrochloride Conformation

Condition Solvent Observation
Lowering Temperature Methanol-Glycerol Reversal of the chiral sense of the helical conformation. nih.gov
Room vs. Low Temp. Methanol-Glycerol Cotton effect sign inversion in electronic CD spectra. nih.gov
Lowering Temperature Chloroform No reversal of helical conformation occurs. nih.gov

Absolute Configuration Determination and Diastereoisomerism

The absolute configuration of urobilinoids, including urobilin, has been established through chemical degradation studies and spectroscopic analysis. nih.govnih.gov The degradation of related natural compounds like (-)-stercobilin with chromic acid has been instrumental in determining the absolute configuration of the chiral centers. nih.govnih.gov

These studies, combined with Nuclear Magnetic Resonance (NMR) spectroscopy, have elucidated the stereochemistry at the terminal chiral carbon atoms. nih.govnih.gov This research has established the absolute configuration for (+)-urobilin, providing a foundational understanding of its diastereoisomeric form. nih.govnih.gov The stereochemistry of urobilins derived from other natural sources, such as phycoerythrobilin, has also been correlated, showing that they possess asymmetric centers with the same absolute configuration as d-urobilin. researchgate.net

Intramolecular Interactions and Helical Conformations

The conformation of this compound in solution is largely governed by intramolecular interactions, particularly hydrogen bonding. researchgate.netnih.gov These non-covalent interactions are crucial for stabilizing the molecule's three-dimensional structure. nih.gov The flexibility of the tetrapyrrole chain allows it to adopt various shapes, with a helical conformation being particularly significant. nih.gov

The stability of this helical structure is heavily influenced by the solvent environment. In non-polar solvents, urobilin is thought to be internally hydrogen-bonded, which contributes to its high optical activity. researchgate.net This is analogous to other bile pigments like bilirubin (B190676), where intramolecular hydrogen bonding between propionic acid side chains and the pyrrole (B145914) rings stabilizes a "ridge-tile" conformation. nih.gov The disruption of these internal hydrogen bonds by polar, hydrogen-bonding solvents can lead to significant conformational changes. nih.gov The helical arrangement of the dipyrromethene chromophores is the primary source of the strong optical activity observed in urobilinoids. nih.gov

Computational Chemistry Approaches for Conformational and Spectroscopic Analysis

Computational chemistry has become an indispensable tool for interpreting the complex spectroscopic data and understanding the conformational dynamics of this compound. nih.govacs.org Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to model the molecule's behavior and predict its properties. nih.govacs.org

Studies have shown that the experimental vibrational circular dichroism (VCD) and infrared (IR) spectra of d-urobilin hydrochloride are best interpreted by combining MD calculations with DFT calculations, often within a quantum mechanics/molecular mechanics (QM/MM) framework. nih.govacs.org This integrated approach provides a more accurate and informative analysis than DFT calculations alone. nih.gov These computational models can effectively shed light on complex experimental observations, such as the temperature-induced inversion of the Cotton effect in electronic CD spectra. nih.govacs.org Furthermore, in silico docking studies have been used to predict how urobilin binds to proteins like albumin, identifying potential hydrogen bonding sites and offering insights into its transport in circulation. uky.edu

Table 2: Computational Methods in this compound Research

Computational Method Application Findings
Molecular Dynamics (MD) & Density Functional Theory (DFT) Interpretation of VCD and IR spectra. nih.govacs.org Provides more accurate results than DFT alone; explains experimental observations like Cotton effect inversion. nih.gov

Iv. Advanced Analytical Methodologies for Urobilin Hydrochloride Research

Spectroscopic Detection and Quantification Techniques

Spectroscopic methods are fundamental in the analysis of urobilin (B239242) hydrochloride, leveraging its interaction with electromagnetic radiation to reveal information about its concentration, structure, and chiral properties.

UV-Vis spectroscopy and fluorescence-based techniques are widely employed for the detection and quantification of urobilinoids. Urobilin hydrochloride exhibits characteristic absorption in the UV-visible range, which is a prerequisite for its fluorescence. A key application of fluorescence in urobilin analysis is the Schlesinger test, which relies on the formation of a urobilin-zinc chelation complex that emits a distinct green fluorescence when excited by blue light. nih.govnih.gov

Recent advancements have focused on enhancing the sensitivity of these fluorescence-based methods. For instance, fluorescence emission cavity-enhanced spectroscopy has been utilized for the ultrasensitive detection of urobilin in water. nih.gov This technique has demonstrated the ability to detect urobilin concentrations down to the femtomolar (fM) range, representing a significant improvement over previous methods. nih.gov

Studies have also investigated the photophysical properties of urobilin and its metal complexes to develop more sensitive detection methods. researchgate.net It has been observed that urobilin exhibits autofluorescence when bound to proteins like albumin, a property that can be quantified and used for analysis. nih.gov The fluorescent intensity of urobilin bound to albumin shows a direct, concentration-dependent relationship, with a peak excitation wavelength of 490 nm and an emission wavelength of 520 nm. nih.gov

Table 1: Fluorescence Properties of Urobilin

Parameter Value Reference
Excitation Wavelength (bound to albumin) 490 nm nih.gov
Emission Wavelength (bound to albumin) 520 nm nih.gov

Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are powerful chiroptical techniques used to investigate the stereochemistry and conformational properties of chiral molecules like d-urobilin (B1240174) hydrochloride. acs.org These methods measure the differential absorption of left and right circularly polarized light in the infrared (for VCD) and ultraviolet-visible (for ECD) regions, respectively. nih.govhindsinstruments.comacs.orgrsc.org

The ECD spectra of urobilinoids are particularly sensitive to changes in the helical conformation of their dipyrrylmethene chromophore. nih.gov Studies have shown that the conformation of d-urobilin can change with temperature, and these changes are influenced by the hydrogen-bonding characteristics of the solvent. nih.gov For example, in a methanol-glycerol mixture, the chiral sense of the helical conformation of d-urobilin is reversed upon lowering the temperature. nih.gov

A comprehensive study on d-urobilin hydrochloride employed a combination of VCD and ECD experiments with molecular dynamics (MD) and density functional theory (DFT) calculations to analyze its chiroptical and conformational properties. acs.org The VCD and IR spectra of d-urobilin hydrochloride in a dichloromethane (B109758) solution were recorded, and the interpretation of these spectra was enhanced by combining MD and DFT calculations. acs.org This integrated approach also provided insights into the sign inversion of the Cotton effect observed in the ECD spectra at different temperatures. acs.org

Table 2: Chiroptical Spectroscopic Data for d-Urobilin Hydrochloride

Technique Solvent Key Finding Reference
VCD Dichloromethane Spectra interpreted with combined MD and DFT calculations. acs.org

Circularly polarized luminescence (CPL) is a spectroscopic technique that provides information about the excited-state geometry of chiral molecules by measuring the differential emission of left and right circularly polarized light. nsf.govresearchgate.net While direct CPL studies on this compound are not extensively documented in the provided sources, research on the closely related l-stercobilin hydrochloride offers valuable insights. acs.org

CPL spectra for l-stercobilin in a chloroform (B151607) solution have been recorded to probe its excited-state geometry. acs.org Given the structural similarity between stercobilin (B1237259) and urobilin, the principles and methodologies of CPL are directly applicable to the study of this compound's excited-state conformational properties. CPL spectroscopy serves as a powerful tool to complement information obtained from ground-state techniques like VCD and ECD, offering a more complete picture of a molecule's chiroptical behavior. acs.org

Advanced Chromatographic and Mass Spectrometric Applications

The coupling of high-performance liquid chromatography with mass spectrometry has revolutionized the analysis of complex biological and environmental samples, providing high sensitivity and specificity for the detection and structural elucidation of compounds like this compound.

High-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) is a robust analytical method for the detection and quantification of urobilin in various matrices. nih.govnih.gov This technique has been successfully applied to analyze urobilin in source waters as a chemical marker for human waste contamination. nih.gov In these studies, water samples were extracted using solid-phase extraction cartridges and then analyzed by HPLC-ESI-MS. nih.gov This methodology allowed for the detection of urobilin at concentrations ranging from non-detectable levels up to 300 ng L-1. nih.gov The use of HPLC-ESI-MS for the analysis and detection of urobilin in surface waters has provided a definitive method for tracing sources of human waste contamination. nih.gov

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of bilin tetrapyrroles, including urobilin. nih.govrfi.ac.ukdiva-portal.org ESI-MS/MS experiments on this compound provide detailed information about its molecular structure through controlled fragmentation. nih.gov

In a typical ESI-MS/MS analysis of urobilin, the protonated molecule ([M+H]+) is selected and subjected to collision-induced dissociation (CID). nih.gov A full scan ESI ion trap mass spectrum of urobilin (C33H42N4O6) shows the [M+H]+ ion at an m/z of 591. nih.gov Upon CID, major fragment ions are observed at m/z 466, 467, and 343. nih.gov The high mass accuracy provided by techniques like Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry allows for the unambiguous assignment of elemental compositions to these fragment ions, which is crucial for determining the fragmentation pathways and confirming the structure of the parent molecule. nih.gov

Table 3: Key Mass Spectrometric Data for Urobilin

Ion m/z (Ion Trap) Description Reference
[M+H]+ 591 Protonated molecule nih.gov
Fragment Ion 1 466 Major CID fragment nih.gov
Fragment Ion 2 467 Major CID fragment nih.gov

Automated and Flow Injection Analysis Systems

Modern analytical chemistry has moved towards automated systems to increase sample throughput, reduce manual error, and improve reproducibility. Flow Injection Analysis (FIA) and its advanced iterations represent a significant step in the automated analysis of biological analytes.

Simultaneous Injection Effective Mixing Flow Analysis (SIEMA) is an automated analytical technique designed for rapid and efficient sample processing. While specific applications of SIEMA systems for the direct determination of this compound are not extensively detailed in current research literature, the methodology has been successfully developed for related urinary analytes like direct bilirubin (B190676) and albumin. nih.govswu.ac.th The principles of SIEMA can be adapted for the analysis of this compound, particularly in a multi-analyte setting.

A SIEMA system typically consists of a syringe pump, multi-way connectors and valves, holding and mixing coils, and a detector, such as a spectrophotometer. swu.ac.thresearchgate.net In a hypothetical adaptation for urobilin analysis, a urine sample and specific reagents could be simultaneously aspirated into separate holding coils. These zones are then simultaneously injected into a carrier stream, leading to rapid and efficient mixing in a dedicated coil. For urobilin, this could involve a reaction with a chromogenic agent, such as a diazonium salt, or the formation of a fluorescent zinc complex to enable spectrophotometric or fluorometric detection. nih.gov

The key advantage of SIEMA is its ability to perform rapid, reproducible analyses with minimal reagent consumption, making it a promising approach for high-throughput screening of multiple urinary metabolites, including this compound and its precursors.

Methodological Validation and Performance Parameters in Research Settings

The reliability of any analytical method hinges on rigorous validation, including the optimization of sample handling, and a thorough assessment of its performance in terms of sensitivity, precision, and robustness against interference.

Effective sample preparation is critical for isolating this compound from complex biological matrices like feces, urine, and bile, thereby minimizing interference and improving analytical accuracy. The choice of extraction procedure depends on the sample type and the subsequent analytical technique.

Several procedures have been optimized for this purpose:

Solvent Extraction for Stool: To remove interfering substances from stool samples, an initial extraction with ether can be employed to eliminate fatty acids, lipoids, indole, and scatole. Following this, the urobilin is typically extracted by finely dividing the stool and agitating it with an appropriate solvent like acid alcohol or water. semanticscholar.org

Dimethyl Sulfoxide (DMSO) Extraction: A method utilizing DMSO for extraction has been shown to enhance the recovery of urobilinogen (B88839) (the precursor to urobilin) from diverse samples including feces, urine, bile, and serum. nih.gov A significant advantage of DMSO is its ability to prevent the precipitation of proteins, a common source of interference in biological assays. nih.gov

Preliminary Clearing for Urine: In urine samples with high concentrations of bilirubin, a preliminary clearing step may be necessary. This can be achieved by precipitating bilirubin as calcium bilirubinate, which is then removed by centrifugation, leaving the urobilin in the supernatant for analysis. semanticscholar.org

Table 1: Optimized Sample Preparation and Extraction Procedures for Urobilin Analysis

ProcedureSample MatrixPurpose & Key FindingsReference
Ether Extraction & Aqueous AgitationStoolRemoves fatty acids, lipoids, indole, and scatole to reduce interference. semanticscholar.org
Dimethyl Sulfoxide (DMSO) ExtractionFeces, Urine, Bile, SerumIncreases recovery of urobilinogen and prevents protein precipitation. Recoveries range from 82.2% to 93.8%. nih.gov
Precipitation with Calcium ChlorideUrine (with high bilirubin)Removes excess bilirubin, which can interfere with urobilin measurement. semanticscholar.org

The performance of an analytical method is defined by its ability to detect small quantities of the analyte, the lowest concentration it can reliably measure, and the reproducibility of its results.

Sensitivity and Detection Limits: High-performance liquid chromatography (HPLC) coupled with fluorimetric detection has demonstrated exceptional sensitivity. By forming a fluorescent complex with zinc ions, this method can achieve a detection limit of 0.2 µg/L for both i-urobilin and l-stercobilin, which is reported to be 250 to 2,500 times more sensitive than conventional methods. nih.gov Spectrophotometric and spectrofluorometric methods based on the zinc complex of urobilin also offer high sensitivity, with the smallest measurable concentrations of urobilinogen being approximately 0.5 µmol/L and 0.25 µmol/L, respectively. nih.gov

Precision and Linearity: Precision is typically expressed as the coefficient of variation (CV). For the direct spectrophotometry of the urobilin zinc complex, within-day and day-to-day CVs for stool and bile samples have been reported to range from 1.6% to 9.2%. nih.gov The same method demonstrated good linearity, with a range of 1 to 35 µmol/L for spectrophotometric determination and 0.5 to 17.5 µmol/L for fluorescent determination. nih.gov

Table 2: Performance Parameters of Various Urobilin Analytical Methods

ParameterMethodValueReference
Detection LimitHPLC with Fluorimetric Detection0.2 µg/L nih.gov
Minimum Measurable ConcentrationSpectrophotometry (Zinc Complex)~0.5 µmol/L nih.gov
Minimum Measurable ConcentrationFluorometry (Zinc Complex)~0.25 µmol/L nih.gov
Precision (CV)Spectrophotometry (Zinc Complex)1.6% - 9.2% nih.gov
Linear RangeSpectrophotometry (Zinc Complex)1 - 35 µmol/L nih.gov
Linear RangeFluorometry (Zinc Complex)0.5 - 17.5 µmol/L nih.gov

Biological matrices contain numerous compounds that can interfere with the accurate measurement of this compound. Effective analytical methods must incorporate strategies to mitigate this interference.

Chemical Removal and Chelation: As noted in sample preparation, preliminary extraction with solvents like ether can remove lipophilic interfering substances. semanticscholar.org In automated urinalysis for urobilinogen, chelating agents such as ethylenediamine-tetraacetic acid (EDTA) are used to bind and sequester interfering metal ions. google.com

Separation Techniques: Chromatographic methods, particularly HPLC, are inherently powerful for mitigating interference by physically separating urobilin from other components in the sample before detection. nih.gov The specificity of HPLC can be further enhanced by optimizing the mobile phase composition, such as the concentration of zinc acetate (B1210297) and buffer pH, to improve the resolution between the analyte and interfering peaks. nih.gov

Management of Pigment Interference: The presence of related bile pigments, especially bilirubin, is a major source of interference. Chemical precipitation of bilirubin is one effective strategy. semanticscholar.org Furthermore, the high specificity of methods based on the characteristic absorption or fluorescence spectrum of the zinc-urobilin complex helps to distinguish it from other colored or fluorescent compounds in the matrix. nih.gov Urobilin itself can act as an interferent in other assays, such as the bicinchoninic acid assay for protein quantification, underscoring the importance of specific detection methods. frontierspecialtychemicals.com

By employing these advanced analytical systems and validation strategies, researchers can achieve highly accurate and reproducible measurements of this compound, facilitating a deeper understanding of its role in health and disease.

V. Biological and Physiological Research Applications of Urobilin

Urobilin (B239242) as a Biomarker in Experimental Models

Urobilin's role as a biomarker is rooted in its formation process, which is intrinsically linked to heme catabolism and liver function. Its levels can reflect the intricate balance between red blood cell breakdown, hepatic processing, and gut microbiome activity.

Urobilin is a terminal product of heme degradation. Heme is first converted to biliverdin (B22007) and then bilirubin (B190676) wikipedia.orgnih.gov. The liver conjugates bilirubin, which is then excreted into the intestines as bile wikipedia.orgnih.govmedlineplus.gov. In the intestine, gut microbiota metabolize bilirubin into urobilinogen (B88839), which is subsequently oxidized to urobilin wikipedia.orgnih.gov.

Animal studies have demonstrated the utility of urinary urobilin (a state referred to as urobilinuria) as an indicator of hepatic health. In animal models, liver injury was shown to cause urobilinuria, highlighting the liver's inability to efficiently remove reabsorbed urobilinogen from the portal circulation nih.gov. This results in the pigment being excreted by the kidneys nih.gov. Research has established that for urobilinuria to occur as a result of liver damage, bile must be present in the intestine nih.gov. In experimental models where bile flow to the intestine is completely obstructed, urobilinuria ceases, even as jaundice develops nih.gov. This underscores that the intestinal tract is the primary site of urobilin formation in uninfected animals nih.gov. Consequently, monitoring urobilin levels provides a method for assessing the liver's functional capacity to process metabolites returning from the gut via the portal vein nih.govdroracle.ai. Elevated urobilin can also signify increased hemolysis, a condition involving accelerated red blood cell destruction, which leads to higher bilirubin production and subsequently, more urobilin medlineplus.govdroracle.ai.

In research settings, urobilin levels are increasingly recognized as a mirror for various physiological and metabolic states. Studies have identified positive correlations between plasma urobilin and conditions such as adiposity, insulin (B600854) resistance, and cardiovascular disease nih.govresearchgate.net. In human studies, plasma urobilin has been positively correlated with increased visceral fat area and heart failure nih.govnih.gov. Furthermore, research has associated elevated urobilin with all-cause mortality in patients with diabetes and with cardiovascular disease mortality nih.gov.

In animal models of diet-induced obesity, urobilin was found to be positively associated with this metabolic state nih.gov. Another study identified urobilin as the most associated cecal metabolite with acute myocardial ischemia in an experimental animal model nih.gov. These findings collectively suggest that urobilin is not merely a waste product but a dynamic biomarker that reflects ongoing metabolic and physiological processes, particularly those related to metabolic dysfunction.

Table 1: Associations of Urobilin with Pathophysiological States in Research Models

Condition Association with Urobilin Model Type Citation
Adiposity & BMI Positive Human, Animal nih.gov, uky.edu, uky.edu
Insulin Resistance Positive Human nih.gov, nih.gov, uky.edu
Heart Failure Positive Human nih.gov, nih.gov
Cardiovascular Disease Positive Human, Animal nih.gov, nih.gov
All-Cause Mortality (in diabetics) Positive Human nih.gov, nih.gov

Role in Metabolic Pathway Regulation and Systemic Associations

Beyond its function as a biomarker, research indicates that urobilin is associated with the regulation of metabolic pathways and has broader systemic implications, particularly in the context of metabolic diseases like obesity.

Recent investigations have highlighted a significant link between urobilin, lipid metabolism, and insulin sensitivity. In studies involving obese humans, plasma urobilin levels were found to be positively associated with Body Mass Index (BMI), adiposity, and insulin resistance, as measured by the Homeostatic Model Assessment for Insulin Resistance (HOMA IR) nih.govuky.edunih.gov. This positive correlation with insulin resistance was particularly strong in women nih.govuky.edunih.gov.

These findings from human cohorts are supported by experimental animal studies. In obese and lean mice, untargeted mass spectrometry revealed that urobilin concentrations were higher in the liver and colon of the obese mice nih.gov. It has been proposed that in obese individuals, the activity of the UGT1A1 enzyme, which conjugates bilirubin in the liver, is increased. This leads to lower plasma bilirubin but provides more conjugated bilirubin to the gut for conversion into urobilin, which is then reabsorbed into circulation, potentially contributing to obesity-related comorbidities uky.eduresearchgate.netphysiology.org.

Urobilin levels have been shown to correlate with changes in intracellular signaling networks. Kinase signaling pathways are critical for regulating cellular processes, and their dysregulation is a hallmark of many metabolic diseases frontiersin.org.

A key study demonstrated that manipulating urobilin's precursor, bilirubin, has a direct impact on these pathways. In a diet-induced fatty liver disease mouse model, the suppression of the hepatic enzyme UGT1A1 using a targeted RNAi (GNUR) led to increased plasma bilirubin and, consequently, significantly reduced plasma urobilin levels mdpi.comnih.govresearchgate.netnih.gov. This shift in the bilirubin-urobilin balance was accompanied by a profound reorganization of kinase activity pathways mdpi.comresearchgate.netnih.gov. Specifically, the treatment resulted in a significant decrease in inflammatory mediators and pro-inflammatory kinase signaling pathways, which are often aberrantly activated in metabolic disease nih.govmdpi.comresearchgate.net. These findings suggest that higher levels of urobilin are associated with pro-inflammatory kinase activity, and lowering urobilin can help normalize these pathways, improving conditions like non-alcoholic fatty liver disease (NAFLD) researchgate.netnih.gov.

Interactions with Biological Macromolecules

The transport and function of small molecules like urobilin in the circulatory system are often dependent on their interaction with larger biological macromolecules. Research has identified a primary binding partner for urobilin, which is crucial for its systemic transport.

Urobilin binds to albumin, a major carrier protein in the blood nih.govresearchgate.net. This interaction is vital as it may increase urobilin's half-life by preventing its rapid excretion through the kidneys nih.gov. The binding of urobilin to albumin has been demonstrated through both computational and experimental methods. In silico docking analyses predicted that urobilin binds to human serum albumin via hydrogen bonds at specific amino acid residues, including H67, K240, and E252 nih.govnih.gov.

This predicted interaction was confirmed in vitro. Urobilin, when bound to albumin, exhibits autofluorescent properties nih.govresearchgate.net. Experiments measuring this fluorescence showed a direct, concentration-dependent relationship between urobilin levels and fluorescence intensity, confirming a stable binding interaction nih.govresearchgate.net. Interestingly, while both urobilin and its precursor bilirubin bind to albumin, they are predicted to use partially different binding sites, although both interact with the amino acid K240 nih.govmdpi.comnih.gov. This suggests a potential for competitive binding, which could have implications for the transport and bioavailability of both molecules nih.govresearchgate.net.

Table 2: Predicted Amino Acid Interactions for Urobilin with Human Serum Albumin

Molecule Predicted Interacting Amino Acids Bond Type Citation
Urobilin H67, K240, E252 Hydrogen Bonds nih.gov, nih.gov

Mechanisms of Albumin Binding and Implications for Systemic Transport

Urobilin, a product of bilirubin bioconversion, is transported through the systemic circulation by binding to the carrier protein albumin. nih.gov Bilirubin, a hydrophobic molecule, is conjugated in the liver and transported to the intestines, where it is metabolized by gut microbiota into urobilinogen, which is then oxidized to urobilin. nih.gov A portion of this urobilin can be reabsorbed into the systemic circulation via the hepatic portal vein. nih.gov Due to the structural similarities between urobilin and bilirubin, it has been hypothesized and subsequently demonstrated that urobilin also binds to albumin for transport throughout the body. uky.edu

In silico docking analyses have been employed to predict the binding interactions between urobilin and albumin. nih.gov These studies have identified the specific amino acid residues involved in forming hydrogen bonds between the two molecules. While bilirubin is predicted to bind to albumin at amino acids E208, K212, D237, and K240, urobilin is predicted to form hydrogen bonds with a different set of amino acids: H67, K240, and E252. nih.govbohrium.com This indicates a distinct binding mechanism for urobilin compared to bilirubin, although there is some overlap (K240).

Experimental evidence for urobilin's binding to albumin has been obtained through the use of its fluorescent properties. nih.gov When bound to albumin, urobilin exhibits autofluorescence, and the intensity of this fluorescence has been shown to have a direct relationship with the concentration of urobilin. nih.govbohrium.com This phenomenon has been used to quantify the binding interaction. Further research suggests that urobilin may compete with bilirubin for binding sites on albumin, which could have implications for the solubility and plasma transport dynamics of bilirubin. researchgate.net The identification of albumin as a urobilin-binding protein is a significant step in understanding its physiological function and transport in circulation. nih.gov

Table 1: Predicted Amino Acid Interactions for Albumin Binding

Compound Predicted Interacting Amino Acids (via Hydrogen Bonds)
Bilirubin E208, K212, D237, K240
Urobilin H67, K240, E252

Environmental Research Applications

Urobilin has been identified as a useful chemical marker for detecting fecal pollution in aquatic environments. nih.gov This application is based on the fact that urobilins are exclusively present in the feces and urine of mammals. nih.gov Consequently, their presence in bodies of water is a direct indicator of contamination from anthropogenic sources such as sewage. nih.gov

Studies of urban rivers have demonstrated a significant increase in urobilin concentrations downstream from sewage treatment plants, confirming their origin from treated and raw sewage. nih.gov It has also been observed that the amount of urobilins in river water increases following rainfall, which is likely due to runoff carrying fecal matter into the water system. nih.gov

A key advantage of using urobilin as a fecal pollution indicator is its relative stability in river water. nih.gov While populations of fecal coliform bacteria can increase in water samples over time, urobilin concentrations tend to decrease only slightly, making it a more reliable and conservative marker for the initial contamination event. nih.gov The use of urobilin for environmental monitoring provides a targeted method for assessing the impact of human waste on aquatic ecosystems. nih.gov

Table 2: Research Findings on Urobilin as a Fecal Pollution Indicator

Finding Implication for Environmental Monitoring
Urobilin is exclusive to mammalian feces and urine. Its presence in water is a specific indicator of fecal contamination.
Urobilin concentrations increase near sewage outfalls. Allows for the identification and mapping of pollution sources.
Urobilin levels rise after rainfall. Useful for understanding the impact of stormwater runoff on water quality.
Urobilin is relatively stable in water compared to bacterial indicators. Provides a more accurate estimation of the extent of initial fecal pollution.

Vi. Emerging Research Directions and Future Perspectives

Delineating Novel Pathways and Enzymes in Bilin Metabolism

The traditional understanding of bilirubin (B190676) metabolism, leading to the formation of urobilin (B239242), is being expanded by the discovery of novel enzymes and alternative metabolic pathways. A landmark discovery in this area is the identification of bilirubin reductase (BilR) , an enzyme produced by gut bacteria that is responsible for the conversion of bilirubin to urobilinogen (B88839). nih.govnih.gov This finding has opened up new avenues for research into the specific microbial species that harbor this enzyme and how their activity influences the levels of urobilinogen and urobilin in the body. nih.govresearchgate.net

Current research is focused on characterizing the diversity and activity of BilR-expressing bacteria within the gut microbiota. researchgate.net Understanding the factors that regulate the expression and activity of this enzyme could provide insights into inter-individual variations in urobilin levels and their potential health implications. Furthermore, researchers are exploring the possibility of other, as-yet-unidentified enzymes and metabolic pathways involved in the further transformation of urobilinoids in the gut. The exploration of the broader metabolic network of bile pigments is a key area of future investigation, with the potential to reveal new bioactive molecules and metabolic regulatory points. illinois.edunih.govmdpi.comresearchgate.net

The following table summarizes key research findings related to the delineation of novel pathways in bilin metabolism:

Research FocusKey FindingsPotential Implications
Enzyme Discovery Identification and characterization of bilirubin reductase (BilR) in gut microbiota. nih.govnih.gov- Provides a specific molecular target for studying urobilin production.- Opens possibilities for modulating urobilin levels through microbiome-targeted therapies.
Microbiome Analysis Identification of specific bacterial species, primarily from the Firmicutes phylum, that express BilR. researchgate.net- Links specific gut microbial compositions to variations in urobilin metabolism.- Suggests a role for the microbiome in conditions associated with altered urobilin levels.
Pathway Exploration Investigation into alternative catabolic pathways for bilirubin and further metabolism of urobilinoids beyond urobilin and stercobilin (B1237259). illinois.edunih.govnih.gov- May reveal novel bioactive metabolites with distinct physiological functions.- Could lead to a more comprehensive understanding of heme catabolism.

Advanced Integration of Spectroscopic and Computational Methodologies for Deeper Structural Insights

A deeper understanding of the structure of urobilin is fundamental to elucidating its function. Advanced analytical techniques are being increasingly integrated with computational modeling to provide unprecedented insights into its three-dimensional conformation and electronic properties. Spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are being employed to study the chirality and conformational flexibility of urobilin and related bile pigments. researchgate.netmdpi.com These experimental techniques, when combined with Density Functional Theory (DFT) calculations, allow for the validation of theoretical models and a more accurate depiction of the molecule's structure in different environments. researchgate.netmdpi.com

Research is also focusing on the photophysical properties of urobilin, including its fluorescence characteristics. researchgate.netresearchgate.net Studies on the fluorescence of urobilin and its metal complexes, such as with zinc, are providing insights into its molecular behavior and potential for aggregation. researchgate.net This knowledge is not only crucial for understanding its intrinsic properties but also for developing more sensitive detection methods. The integration of these advanced spectroscopic and computational approaches is expected to provide a more complete picture of the structure-function relationship of urobilin. researchgate.net

The table below highlights the application of advanced methodologies for structural insights into urobilin:

MethodologyApplication to Urobilin ResearchInsights Gained
Vibrational Circular Dichroism (VCD) Analysis of the stereochemistry and solution-state conformation of urobilin. researchgate.netmdpi.com- Provides detailed information about the molecule's three-dimensional structure and chirality.- Helps to understand how urobilin interacts with its environment.
Electronic Circular Dichroism (ECD) Investigation of the electronic transitions and overall folding of the urobilin chromophore. mdpi.com- Reveals information about the electronic structure and how it relates to the molecule's color and light-absorbing properties.
Density Functional Theory (DFT) Computational modeling to predict and interpret experimental spectroscopic data. researchgate.netmdpi.com- Allows for the theoretical calculation of VCD and ECD spectra, aiding in the interpretation of experimental results.- Provides a deeper understanding of the energetic landscape of different conformations.
Fluorescence Spectroscopy Characterization of the emission properties of urobilin and its complexes. researchgate.netresearchgate.net- Elucidates the photophysical behavior of urobilin.- Forms the basis for the development of highly sensitive detection techniques.

Mechanistic Elucidation of Urobilin's Biological Activities in Defined In Vitro and In Vivo Systems

While historically viewed as a simple waste product, recent studies suggest that urobilin and its precursor, urobilinogen, may possess biological activities that could influence human health. Emerging research is focused on moving beyond correlational studies to the mechanistic elucidation of these activities in controlled laboratory settings.

In vitro studies are being designed to investigate the direct effects of urobilin on various cell types. For instance, some research suggests that urobilinogen has antioxidant properties , with studies showing it can scavenge free radicals and inhibit lipid peroxidation. jst.go.jpresearchgate.net Conversely, other studies have indicated that urobilinogen may have pro-inflammatory effects , activating immune cells like neutrophils and potentially increasing cellular permeability. medrxiv.orgnih.gov These seemingly contradictory findings highlight the need for further research to understand the context-dependent activities of urobilin.

In vivo studies in animal models are also being employed to investigate the systemic effects of altered urobilin levels. These studies aim to clarify the associations observed in human population studies between urobilin and metabolic conditions such as obesity and insulin (B600854) resistance. physiology.orgresearchgate.net By using controlled experimental systems, researchers can begin to dissect the causal relationships and molecular mechanisms underlying these associations. Future work in this area will be critical for determining whether urobilin is simply a biomarker of certain conditions or an active participant in their pathophysiology.

The following table summarizes key research findings on the biological activities of urobilin:

Biological ActivityIn Vitro FindingsIn Vivo Associations (Human and Animal Studies)
Antioxidant Activity Urobilinogen has demonstrated DPPH radical scavenging activity and the ability to suppress the formation of linoleic acid hydroperoxides. jst.go.jpresearchgate.netWhile direct in vivo antioxidant effects are still being investigated, the antioxidant potential of its precursor, bilirubin, is well-established. frontiersin.org
Pro-inflammatory Effects Urobilinogen has been shown to activate neutrophils, induce a respiratory burst, and increase cellular permeability in vitro. medrxiv.org It has also been linked to corticosteroid non-response in severe alcoholic hepatitis. medrxiv.orgnih.govElevated plasma urobilinogen has been associated with inflammation and intestinal permeability in patients with severe alcohol-associated hepatitis. nih.gov
Metabolic Regulation The direct effects of urobilin on metabolic pathways in vitro are an active area of investigation.Plasma urobilin has been positively associated with adiposity and insulin resistance in humans. physiology.orgresearchgate.net Animal studies have also linked urobilin to diet-induced obesity. nih.gov

Development of Innovative Analytical Probes and Technologies for Urobilin Detection in Research

Accurate and sensitive detection of urobilin is essential for both clinical diagnostics and fundamental research. While traditional methods like the Ehrlich reaction and dipstick tests are widely used for urinalysis, there is a growing need for more quantitative and high-throughput technologies. nih.govantiteck.com

The development of innovative analytical probes is a key area of future research. These probes could be based on the unique spectroscopic properties of urobilin, such as its fluorescence. For example, the formation of fluorescent zinc-urobilin complexes offers a basis for highly sensitive detection methods. nih.govsemanticscholar.org Research is ongoing to optimize these methods and develop new fluorescent probes with even greater sensitivity and specificity.

Furthermore, there is a push towards the development of advanced analytical technologies for urobilin detection. Techniques like fluorescence emission cavity-enhanced spectroscopy have shown promise for the ultrasensitive detection of urobilin in water samples, suggesting their potential application in biological fluids. researchgate.net The integration of novel probes with microfluidic devices and other point-of-care technologies could lead to the development of rapid, quantitative, and portable systems for urobilin analysis. nih.govnih.gov Such advancements would not only improve clinical diagnostics but also provide researchers with more powerful tools to investigate the subtle changes in urobilin levels associated with various physiological and pathological states.

The table below outlines emerging technologies for urobilin detection:

TechnologyPrinciplePotential Advantages
Fluorescence-Based Probes Exploitation of the intrinsic fluorescence of urobilin or its complexes (e.g., with zinc) to generate a detectable signal. researchgate.netnih.govsemanticscholar.org- High sensitivity and specificity.- Potential for quantitative analysis.
Cavity-Enhanced Spectroscopy Use of an optical cavity to enhance the interaction between light and the sample, leading to a stronger fluorescence signal. researchgate.net- Ultrasensitive detection at very low concentrations.- Applicable to various sample matrices.
Microfluidic Devices Miniaturized analytical platforms that integrate sample handling, reaction, and detection on a single chip. nih.govnih.gov- Requires small sample volumes.- Potential for high-throughput analysis and point-of-care applications.
Automated Analyzers Development of liquid reagent systems for the quantitative determination of urobilinogen in automated clinical chemistry analyzers. google.com- High precision and accuracy.- Suitable for large-scale clinical testing.

Q & A

Basic Research Questions

Q. What are the primary experimental methods for identifying and quantifying urobilin hydrochloride in biological samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) to distinguish this compound from structurally similar tetrapyrroles like bilirubin or stercobilin. Electrospray ionization (ESI) in negative ion mode improves detection specificity, as demonstrated in studies analyzing collision-induced dissociation patterns of bilin metabolites . For quantification, validate assays against interference from urinary metabolites (e.g., using bicinchoninic acid (BCA) assay adjustments to account for urobilin’s absorbance properties) .

Q. How does the solubility profile of this compound influence its experimental handling?

  • Methodological Answer : this compound is soluble in alkaline aqueous solutions (pH > 9), methanol, and ethanol. For in vitro studies, prepare stock solutions in 0.1 M NaOH or methanol, followed by dilution in buffered systems (pH 7–9). Note that solubility decreases sharply below pH 7, necessitating pH monitoring during kinetic or stability assays .

Q. What standardized protocols exist for synthesizing this compound from heme degradation intermediates?

  • Methodological Answer : this compound is synthesized via the enzymatic reduction of biliverdin to bilirubin by biliverdin reductase, followed by bacterial-mediated conversion to urobilinogen in the gut. Purify urobilinogen via liquid-liquid extraction (ethyl acetate/water, pH 3–4) and oxidize it to this compound using atmospheric oxygen or mild oxidizing agents (e.g., Fe³⁺). Characterize products using UV-Vis spectroscopy (λmax = 490 nm) and nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound concentrations across metabolic studies?

  • Methodological Answer : Discrepancies often arise from assay interference (e.g., BCA protein assays) or variability in gut microbiota composition affecting urobilinogen production. To mitigate:

  • Standardize fecal/urine sample collection times and storage conditions (−80°C with antioxidants).
  • Use isotopically labeled internal standards (e.g., d₄-urobilin) for MS-based quantification .
  • Validate findings in gnotobiotic animal models with controlled microbial populations .

Q. What experimental designs are optimal for studying this compound’s role in oxidative stress modulation?

  • Methodological Answer : Employ in vitro radical scavenging assays (e.g., DPPH or ABTS) with this compound at physiological concentrations (0.1–10 µM). Pair with cell-based models (e.g., HepG2 hepatocytes) to assess ROS reduction via fluorescent probes (e.g., DCFH-DA). Control for pro-oxidant effects at higher concentrations by including catalase and superoxide dismutase inhibitors .

Q. How does the recently discovered enzyme bilirubin reductase influence this compound dynamics, and what are the implications for disease models?

  • Methodological Answer : Bilirubin reductase (BilR), identified in 2024, catalyzes the reduction of bilirubin to urobilinogen, directly linking gut microbiota to urobilin production. To study its role:

  • Use CRISPR-Cas9 knockout gut bacterial strains (e.g., Clostridium spp.) in murine models.
  • Measure serum and urinary urobilin levels via LC-MS/MS to correlate with hepatic or renal dysfunction .
  • Explore BilR inhibitors for modulating hyperbilirubinemia or jaundice .

Q. What advanced techniques differentiate this compound isomers in complex biological matrices?

  • Methodological Answer : Isomeric separation requires chiral stationary phases in HPLC (e.g., Chiralpak IA) or capillary electrophoresis. For structural confirmation, apply circular dichroism (CD) spectroscopy and high-resolution MS/MS fragmentation patterns. Reference synthetic isomers (e.g., urobilin IXα vs. IXδ) for calibration .

Methodological Best Practices

  • Reproducibility : Document pH, temperature, and microbiota conditions in metabolic studies, as urobilinogen conversion is highly environment-dependent .
  • Safety : While urobilin itself is not classified as hazardous, related compounds (e.g., pararosaniline hydrochloride) may require PPE (gloves, goggles) due to carcinogenic risks .
  • Data Reporting : Follow guidelines for tetrapyrrole characterization, including extinction coefficients, NMR chemical shifts, and MS/MS spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.